2-(Phenoxymethyl)oxolane
Overview
Description
2-(Phenoxymethyl)oxolane, also known as 2-Phenoxymethyl-tetrahydrofuran, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a phenoxymethyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that oxolane compounds, which include 2-(phenoxymethyl)oxolane, can interact with a wide spectrum of receptors and enzymes in biological systems .
Mode of Action
Oxolane compounds, in general, can bind with various receptors and enzymes in biological systems through non-covalent interactions . This interaction can lead to changes in the function of these targets, affecting the biological activities of the system.
Biochemical Pathways
Oxolane compounds are known to interact with various biochemical pathways due to their ability to bind with different receptors and enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.
Result of Action
As an oxolane compound, it is likely to have diverse effects due to its ability to interact with various targets in biological systems .
Biochemical Analysis
Biochemical Properties
2-(Phenoxymethyl)oxolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with microbial epoxide hydrolases, such as those from Candida viswanathii, which catalyze the hydrolysis of this compound to form racemic 3-phenoxy-1,2-propanediol . This reaction is crucial for the synthesis of β-adrenoblockers, cardiovascular drugs, and antibacterial agents. The nature of these interactions involves the addition of water to the oxirane ring, leading to the formation of diols.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 3-phenoxy-1,2-propanediol, has been shown to affect cellular signaling pathways involved in cardiovascular function . Additionally, this compound’s interaction with epoxide hydrolases can lead to changes in gene expression related to metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, the interaction with epoxide hydrolases involves the formation of a covalent intermediate that is subsequently hydrolyzed to produce diols . This mechanism highlights the compound’s ability to modulate enzyme activity and influence metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under controlled conditions but can degrade over extended periods, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in altered metabolic profiles and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as improved cardiovascular function and reduced bacterial infections . At high doses, toxic and adverse effects have been observed, including liver toxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with epoxide hydrolases. The hydrolysis of the oxirane ring leads to the formation of diols, which are further metabolized by various enzymes . This compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)oxolane typically involves the reaction of phenol with an appropriate oxirane or oxetane derivative under basic conditions. One common method is the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenoxyacetic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-(Phenoxymethyl)oxolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl glycidyl ether: Similar in structure but contains an epoxide ring instead of an oxolane ring.
2-Methyloxolane: A simpler oxolane derivative with a methyl group instead of a phenoxymethyl group.
Uniqueness
2-(Phenoxymethyl)oxolane is unique due to its combination of the phenoxymethyl group and the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-(phenoxymethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHWJOKWWYGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281917 | |
Record name | 2-(phenoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46235-50-1 | |
Record name | NSC23484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(phenoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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